molecular formula C29H39NO3 B1677295 奥纳普利司酮 CAS No. 96346-61-1

奥纳普利司酮

货号 B1677295
CAS 编号: 96346-61-1
分子量: 449.6 g/mol
InChI 键: IEXUMDBQLIVNHZ-YOUGDJEHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Onapristone is a synthetic and steroidal antiprogestogen with additional antiglucocorticoid activity . It was developed by Schering and described in 1984 but was never marketed . It is a silent antagonist of the progesterone receptor (PR), in contrast to the related antiprogestogen mifepristone . Onapristone has been used in trials studying the treatment of Prostate Cancer, Recurrent Prostate Cancer, Metastatic Prostate Cancer, Androgen-independent Prostate Cancer, and Progesterone Receptor Positive Tumor .


Molecular Structure Analysis

Onapristone has a molecular formula of C29H39NO3 . The average molecular weight is 449.635 g/mol and the monoisotopic mass is 449.292999 Da . It belongs to the class of organic compounds known as oxosteroids, which are steroid derivatives carrying a C=O group attached to the steroid skeleton .


Chemical Reactions Analysis

Onapristone is a type I progesterone receptor (PR) antagonist, which prevents PR-mediated DNA transcription . It is active in multiple preclinical models . Moreover, compared to mifepristone, onapristone has reduced antiglucocorticoid activity, shows little antiandrogenic activity, and has 10- to 30-fold greater potency as an antiprogestogen .


Physical And Chemical Properties Analysis

Onapristone is a small molecule . It has a chemical formula of C29H39NO3 . The average weight is 449.635 and the monoisotopic weight is 449.29299412 .

科学研究应用

癌症研究和治疗

奥纳普利司酮是一种 I 型孕激素受体拮抗剂,在治疗各种癌症(尤其是表达孕激素受体 (PR) 的癌症)方面显示出前景。研究探索了其在乳腺癌、子宫内膜癌和卵巢癌中的疗效。

  • 乳腺癌和妇科癌症: 奥纳普利司酮对乳腺癌和妇科癌症表现出活性。然而,与肝脏相关的安全性问题限制了其作为治疗类别的发展。缓释制剂奥纳普利司酮被开发用于减轻肝毒性,并已在 I-II 期研究中评估用于治疗孕激素受体阳性癌症 (Lewis 等人,2020)

  • 孕激素受体阳性癌症: 奥纳普利司酮已在肿瘤表达孕激素受体的患者中进行评估。一项 1 期研究旨在使用人群药代动力学方法确定奥纳普利司酮的药代动力学特征 (Rezai 等人,2015)

  • 乳腺癌中的联合治疗: 研究表明,奥纳普利司酮可以增强其他癌症疗法的效果。例如,它可以与 CDK4/6 抑制剂和氟维司群联合使用,增加对转移性乳腺癌细胞增殖的抑制 (Drago 等人,2022)

分子机制和药代动力学

  • 对血管生成因子的影响: 已发现奥纳普利司酮会诱导子宫中血管内皮生长因子 (VEGF) 的表达,这是在肿瘤疾病治疗中需要考虑的一个重要方面 (Hyder 等人,2000)

  • 药代动力学研究: 关于奥纳普利司酮药代动力学特征的研究,包括其缓释制剂和食物对其吸收的影响,为其最佳给药方案和临床应用潜力提供了见解 (Rezai 等人,2014; 2015)

在其他研究领域的潜力

  • 猴子子宫内膜效应: 对猕猴的研究表明,奥纳普利司酮导致雌激素依赖性子宫内膜增殖的抑制,表明其在生殖健康研究中的潜在用途 (Gopalkrishnan 等人,2003)

  • aca980bb667f055860a/?utm_source=chatgpt).

未来方向

Onapristone has re-emerged and is under development for the treatment of prostate cancer, currently in phase II clinical trials . It was also under development for the treatment of endometrial cancer, breast cancer, ovarian cancer, and uterine cancer, but was discontinued for these indications in favor of focusing on prostate cancer . Initial clinical data from the SMILE trial will be presented, which is being conducted in collaboration with the Wisconsin Oncology Network .

属性

IUPAC Name

(8S,11R,13R,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,4,7,10-16,18H2,1-3H3/t24-,25+,26-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXUMDBQLIVNHZ-YOUGDJEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CCCO)O)C5=CC=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(CCCO)O)C5=CC=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90242210
Record name Onapristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Onapristone

CAS RN

96346-61-1
Record name Onapristone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96346-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Onapristone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096346611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Onapristone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Onapristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (11b,13a,17a)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)estra-4,9-dien-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ONAPRISTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6H7G23O3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Onapristone
Reactant of Route 2
Onapristone
Reactant of Route 3
Onapristone
Reactant of Route 4
Onapristone
Reactant of Route 5
Onapristone
Reactant of Route 6
Onapristone

Citations

For This Compound
2,400
Citations
ST Cameron, AF Glasier, N Narvekar, A Gebbie… - Steroids, 2003 - Elsevier
The progesterone antagonist mifepristone (RU486, Exelgyn) has been shown to exert a paradoxical agonist effect on postmenopausal endometrium. We conducted a study to …
Number of citations: 17 www.sciencedirect.com
ST Cameron, HOD Critchley, CH Buckley… - Human …, 1996 - academic.oup.com
… of the anti-progestin onapristone administered in the immediate … volunteers were given 400 mg onapristone 2 days after the … determine if this dose of onapristone exerted significant anti-…
Number of citations: 47 academic.oup.com
JFR Robertson, PC Willsher, L Winterbottom… - European Journal of …, 1999 - Elsevier
… In conclusion Onapristone can induce tumour responses in … II study was commenced to assess Onapristone as first-line … tumour biopsies the effect of Onapristone on tumour biology. …
Number of citations: 132 www.sciencedirect.com
RR Katkam, K Gopalkrishnan, K Chwalisz… - American journal of …, 1995 - Elsevier
… In animals treated with the higher (5 mg) onapristone dose the … that low-dose onapristone treatment throughout the menstrual … a dose or treatment regimen of onapristone that will inhibit …
Number of citations: 60 www.sciencedirect.com
PH Cottu, J Bonneterre, A Varga, M Campone… - PLoS …, 2018 - journals.plos.org
… Onapristone is a type I progesterone receptor (PR) antagonist, which prevents PR- mediated DNA transcription. Onapristone is … release (ER) Onapristone to determine a recommended …
Number of citations: 26 journals.plos.org
ST Cameron, HOD Critchley, CH Buckley, RW Kelly… - Fertility and sterility, 1997 - Elsevier
… We have demonstrated previously that after administration of onapristone in the early luteal … of postovulatory administration of mifepristone and onapristone on the endometrium as …
Number of citations: 103 www.sciencedirect.com
HB Croxatto, AM Salvatierra, B Fuentealba… - Human …, 1994 - academic.oup.com
The effects of the antiprogestion onapristone on the menstrual cycle were assessed in surgically sterilized volunteer women. The steroid was given orally at the dose of 5, 15 or 50 mg/…
Number of citations: 30 academic.oup.com
JH Lewis, PH Cottu, M Lehr, E Dick, T Shearer… - Drug Safety, 2020 - Springer
Introduction Antiprogestins have demonstrated promising activity against breast and gynecological cancers, but liver-related safety concerns limited the advancement of this therapeutic …
Number of citations: 11 link.springer.com
J Donath, H Michna, Y Nishino - The Journal of steroid biochemistry and …, 1997 - Elsevier
The present study was undertaken to investigate intraovarian mechanism(s) for the antiovulatory effect of Onapristone (ON), because antiprogestins possessing the same …
Number of citations: 30 www.sciencedirect.com
SC Goncalves, CC Marques, K Stöckemann… - Animal Reproduction …, 1997 - Elsevier
… Onapristone did not affect the resumption of meiosis. Fertilization of bovine oocytes in vitro … In conclusion, onapristone treatment during the preovulatory period did not interfere with …
Number of citations: 15 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。